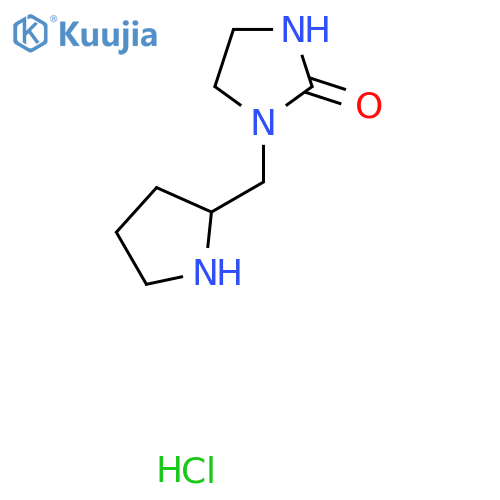Cas no 1803589-10-7 (1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride)

1803589-10-7 structure
商品名:1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride
CAS番号:1803589-10-7
MF:C8H16ClN3O
メガワット:205.685140609741
MDL:MFCD28397625
CID:5053734
PubChem ID:119031112
1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride 化学的及び物理的性質
名前と識別子
-
- 1-(pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride
- 1-(pyrrolidin-2-ylmethyl)imidazolidin-2-one;hydrochloride
- 1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride
-
- MDL: MFCD28397625
- インチ: 1S/C8H15N3O.ClH/c12-8-10-4-5-11(8)6-7-2-1-3-9-7;/h7,9H,1-6H2,(H,10,12);1H
- InChIKey: RANDEOFCNKTGOP-UHFFFAOYSA-N
- ほほえんだ: Cl.O=C1NCCN1CC1CCCN1
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 183
- トポロジー分子極性表面積: 44.4
1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-209113-5.0g |
1-[(pyrrolidin-2-yl)methyl]imidazolidin-2-one hydrochloride |
1803589-10-7 | 95% | 5g |
$2732.0 | 2023-06-03 | |
| Enamine | EN300-209113-2.5g |
1-[(pyrrolidin-2-yl)methyl]imidazolidin-2-one hydrochloride |
1803589-10-7 | 95% | 2.5g |
$1848.0 | 2023-09-16 | |
| Enamine | EN300-209113-10.0g |
1-[(pyrrolidin-2-yl)methyl]imidazolidin-2-one hydrochloride |
1803589-10-7 | 95% | 10g |
$4052.0 | 2023-06-03 | |
| Enamine | EN300-209113-0.5g |
1-[(pyrrolidin-2-yl)methyl]imidazolidin-2-one hydrochloride |
1803589-10-7 | 95% | 0.5g |
$735.0 | 2023-09-16 | |
| 1PlusChem | 1P01BAVL-100mg |
1-(pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride |
1803589-10-7 | 95% | 100mg |
$465.00 | 2024-06-18 | |
| 1PlusChem | 1P01BAVL-10g |
1-(pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride |
1803589-10-7 | 95% | 10g |
$5071.00 | 2023-12-20 | |
| 1PlusChem | 1P01BAVL-1g |
1-(pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride |
1803589-10-7 | 95% | 1g |
$1228.00 | 2023-12-20 | |
| Enamine | EN300-209113-0.25g |
1-[(pyrrolidin-2-yl)methyl]imidazolidin-2-one hydrochloride |
1803589-10-7 | 95% | 0.25g |
$466.0 | 2023-09-16 | |
| Enamine | EN300-209113-0.05g |
1-[(pyrrolidin-2-yl)methyl]imidazolidin-2-one hydrochloride |
1803589-10-7 | 95% | 0.05g |
$218.0 | 2023-09-16 | |
| TRC | B526533-50mg |
1-(pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride |
1803589-10-7 | 50mg |
$ 230.00 | 2022-06-07 |
1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride 関連文献
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
1803589-10-7 (1-(Pyrrolidin-2-ylmethyl)imidazolidin-2-one hydrochloride) 関連製品
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)
- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1260805-55-7(1,3-dimethyl-4-(3-methylphenyl)-1H-pyrazol-5-amine)
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
推奨される供給者
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
